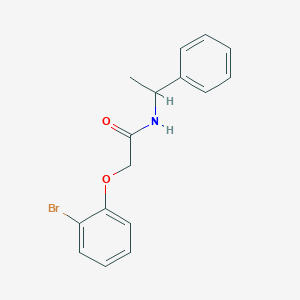![molecular formula C18H24N2O2 B5168338 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine, also known as DBF or 1-(4,6-dimethylbenzofuran-3-yl)-4-ethylpiperazine, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DBF belongs to the class of benzofuran derivatives and has shown promising results in various research studies.
作用機序
The exact mechanism of action of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine is not fully understood. However, studies have suggested that this compound exerts its effects through various pathways such as the modulation of neurotransmitters, antioxidant activity, and inhibition of cell proliferation. In neurology, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. In oncology, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neurology, this compound has been shown to improve cognitive function, reduce oxidative stress, and increase the levels of BDNF. In oncology, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also shown promising results in various in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the study of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine. In neurology, further studies are needed to determine the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, further studies are needed to determine the efficacy and safety of this compound as an anticancer agent. In psychiatry, further studies are needed to determine the potential of this compound as a treatment for anxiety and depression. Additionally, more research is needed to determine the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in neurology, oncology, and psychiatry. Its mechanism of action is not fully understood, but it has been shown to exert its effects through various pathways. This compound has several advantages for lab experiments, but more research is needed to determine its efficacy and safety in humans. There are several future directions for the study of this compound, and further research is needed to determine its potential as a treatment for various diseases.
合成法
The synthesis of 1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine involves the reaction of 4,6-dimethyl-1-benzofuran-3-carboxylic acid with N-ethylpiperazine in the presence of coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields this compound as a white solid with a melting point of 74-76°C.
科学的研究の応用
1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine has been studied extensively for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, this compound has shown neuroprotective effects against oxidative stress and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has shown antitumor activity and has been studied as a potential anticancer agent. In psychiatry, this compound has shown anxiolytic and antidepressant effects and has been studied as a potential treatment for anxiety and depression.
特性
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)17(21)11-15-12-22-16-10-13(2)9-14(3)18(15)16/h9-10,12H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQDYKLYNEWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=COC3=CC(=CC(=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)

![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)
![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)
